O-Methyl (S)-Noradrenaline
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Overview
Description
O-Methyl (S)-Noradrenaline is a synthetic derivative of noradrenaline, a naturally occurring catecholamine that functions as a neurotransmitter and hormone. This compound is characterized by the addition of a methyl group to the oxygen atom of the catechol moiety, which can significantly alter its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl (S)-Noradrenaline typically involves the methylation of noradrenaline. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient than batch processes. The use of automated systems and reactors can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Methyl (S)-Noradrenaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the catechol moiety, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
O-Methyl (S)-Noradrenaline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like depression and Parkinson’s disease.
Mechanism of Action
The mechanism of action of O-Methyl (S)-Noradrenaline involves its interaction with adrenergic receptors in the nervous system. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as vasoconstriction, increased heart rate, and enhanced neurotransmitter release. The methylation of the catechol moiety can affect its binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
Noradrenaline: The parent compound, which lacks the methyl group on the catechol moiety.
O-Methyl Dopamine: Similar structure but with a different substitution pattern.
Methoxamine: Another adrenergic agonist with a similar mechanism of action.
Uniqueness
O-Methyl (S)-Noradrenaline is unique due to its specific methylation, which can enhance its stability and alter its pharmacokinetic properties. This modification can lead to differences in its biological activity and therapeutic potential compared to its analogs .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-[(1S)-2-amino-1-methoxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m1/s1 |
InChI Key |
LNPKPYXTDNJNAQ-SECBINFHSA-N |
Isomeric SMILES |
CO[C@H](CN)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
COC(CN)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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